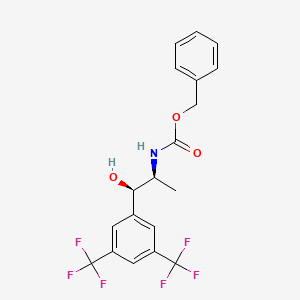

苄基 (1R,2S)-1-(3,5-双(三氟甲基)苯基)-1-羟基丙烷-2-基氨基甲酸酯

描述

Benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate, also known as N-trifluoromethylbenzyl carbamate, is an organofluorine compound used as an intermediate in the synthesis of pharmaceuticals. It is a white crystalline solid that is soluble in many organic solvents. This compound has been used in the synthesis of drugs, such as the anti-inflammatory drug celecoxib, and the anti-cancer drug imatinib. The compound is also used as a reagent in the synthesis of other organofluorine compounds.

科学研究应用

抗菌应用

一项关于合成以该化合物为前体的缩合新三唑并嘧啶的研究展示了其在开发抗菌剂中的潜力。该合成涉及 Biginelli 反应,从而得到具有显着抗菌和抗真菌活性的化合物 (Vora 和 Vyas,2019).

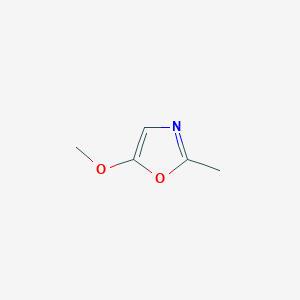

有机反应中的催化作用

该化合物因其在催化作用中的作用而受到关注,特别是在使用过氧化氢进行的 Baeyer-Villiger 氧化反应中。研究表明,该化合物的衍生物可以形成高反应性和选择性的催化剂,用于在各种溶剂中氧化羰基化合物,突出了其在合成有机化学中的重要性 (ten Brink、Vis、Arends 和 Sheldon,2001).

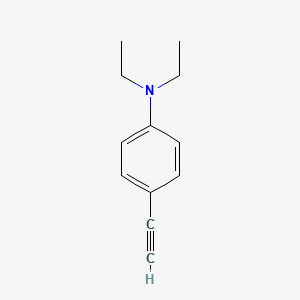

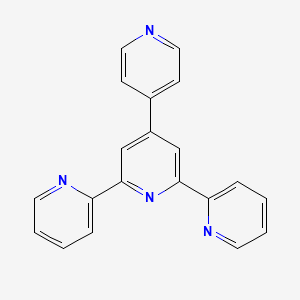

配位化学和配体行为

对 V(IV)O 与 V(IV) 配合物形成的研究阐明了该化合物的配体行为,特别是在使用三齿 (O、N(芳香)、O) 配体的体系中。这项研究有助于理解金属-配体相互作用、预测几何结构、EPR 51V 超精细耦合常数和紫外-可见光谱,这些对于设计基于金属的药物或催化剂至关重要 (Pisano 等人,2013).

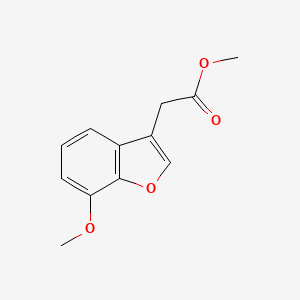

合成与结构表征

对含双(酰基-硫脲)的双铁茂的合成和结构表征的研究探索了衍生自类似化学结构的化合物的电化学可逆性和潜在的抗肿瘤活性。这些见解对于开发新材料和药物至关重要 (Duan 等人,2017).

回收与环境应用

对聚对苯二甲酸乙二醇酯废料的氨解解聚的研究证明了该化合物在回收和环境可持续性中的潜在应用。该研究重点关注从 PET 废料中合成新的实用产品,为循环经济和废物减量工作做出贡献 (Shah 和 Shukla,2012).

属性

IUPAC Name |

benzyl N-[(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6NO3/c1-11(26-17(28)29-10-12-5-3-2-4-6-12)16(27)13-7-14(18(20,21)22)9-15(8-13)19(23,24)25/h2-9,11,16,27H,10H2,1H3,(H,26,28)/t11-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBAPOAGBOTVOQ-ZBEGNZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470678 | |

| Record name | Benzyl {(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate | |

CAS RN |

877384-16-2 | |

| Record name | Benzyl {(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)